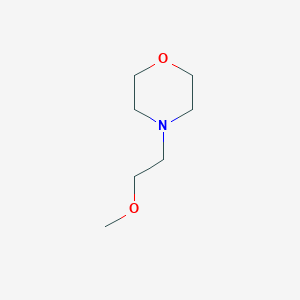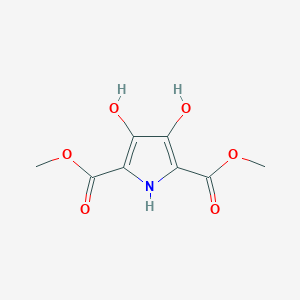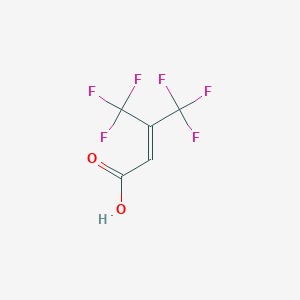
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a chemical compound that has garnered interest due to its potential as a precursor for various stereogenic centers with trifluoromethyl groups. The presence of trifluoromethyl groups in molecules is particularly valuable in medicinal chemistry because of their ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds such as 4,4,4-trifluorocrotonaldehyde has been described as practical and versatile, serving as a precursor for the enantioselective formation of trifluoromethylated stereogenic centers. Organocatalytic 1,4-additions of this aldehyde with nucleophiles have been successful in producing products with high optical purity, which can be further transformed into pharmacologically active compounds like MAO-A inhibitors .
Molecular Structure Analysis
The molecular structure of compounds related to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid features a trifluoromethyl group that is known to impart unique physical and chemical properties. The stereogenic center bearing this group can be constructed through organocatalytic asymmetric sulfa-Michael addition of thiols to trifluorocrotonates, leading to high yields and excellent enantioselectivities .
Chemical Reactions Analysis
Chemical reactions involving trifluoromethyl groups often proceed under mild conditions and are generally insensitive to air and moisture. For instance, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one employs electrophilic trifluoromethylthio species generated in situ, showcasing the versatility of trifluoromethylated compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-substituted crotonic acid esters, which are structurally related to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, have been studied for their antifungal activity. The presence of different substituents in the 4 position significantly affects their fungitoxicity, with a correlation observed between fungitoxicity and the order of leaving groups in nucleophilic reactions . Additionally, the addition of thiols to ethyl 4,4,4-trifluorocrotonate has been explored, further highlighting the reactivity of such compounds .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
- Scientific Field : Proteomics .
- Application Summary : “4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid” is used as a biochemical in proteomics research .
Synthesis of Trifluoromethylated Hydrindenes
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is employed in the synthesis of trifluoromethylated hydrindenes .
Polarization of Double Bond in Biochemical Research
- Scientific Field : Biochemistry .
- Application Summary : This compound is used in the study of the polarization of the double bond in 3,3-Bistrifluoromethylacrylic acid groups .
Synthesis of Hexafluorovaline
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is employed in the synthesis of hexafluorovaline .
Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis of 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone
Safety And Hazards
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s important to rinse immediately with plenty of water and seek medical advice .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBJCNVMTCMOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170109 | |
| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid | |
CAS RN |
1763-28-6 | |
| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



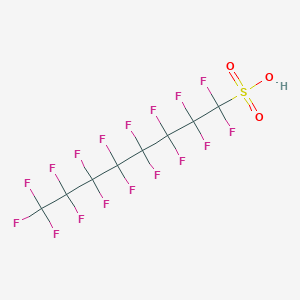
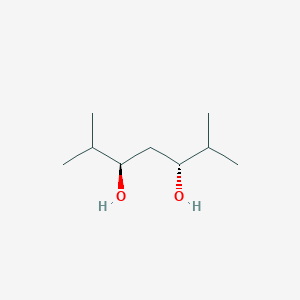
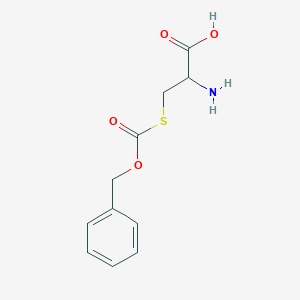
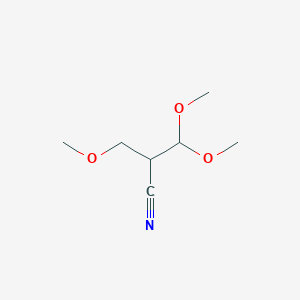
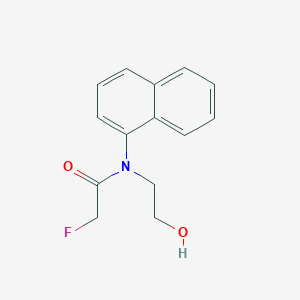
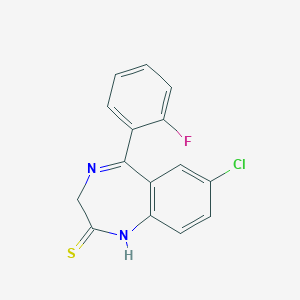
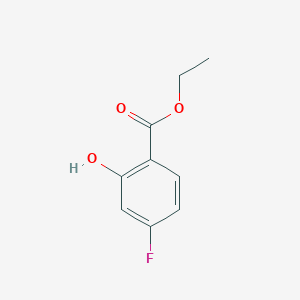
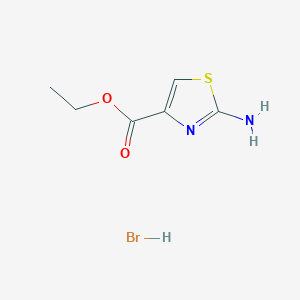
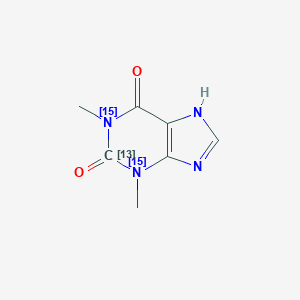
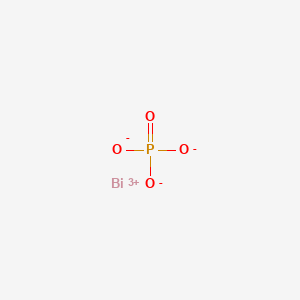
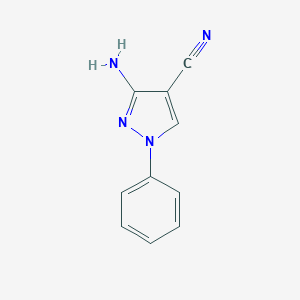
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
